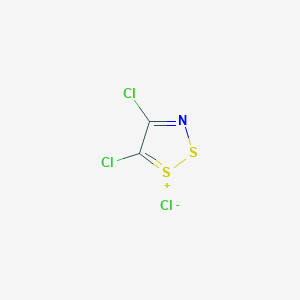

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dichlorodithiazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZMCFUMSHISLW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NS[S+]=C1Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455049 | |

| Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75318-43-3 | |

| Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-1,2,3-dithiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DICHLORO-1,2,3-DITHIAZOL-1-IUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/156NP9484D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent and Ascendancy of Appel's Salt: A Technical Guide to 4,5-Dichloro-1,2,3-dithiazol-1-ium Chloride

Abstract

This technical guide provides an in-depth exploration of 4,5-dichloro-1,2,3-dithiazol-1-ium chloride, a compound more commonly known in the scientific community as Appel's Salt. Since its discovery, this remarkable organosulfur reagent has catalyzed significant advancements in heterocyclic chemistry, offering a direct and efficient pathway to the 1,2,3-dithiazole core and its derivatives. This document traces the historical context of its discovery, details its synthesis and physicochemical properties, elucidates its reaction mechanisms, and showcases its versatile applications, particularly in the synthesis of compounds with significant biological activity. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes decades of research into a comprehensive and practical resource, grounding theoretical knowledge in field-proven experimental protocols and insights.

Introduction: A Seminal Discovery in Heterocyclic Chemistry

The field of sulfur-nitrogen heterocyclic chemistry was significantly advanced with the introduction of a stable, yet highly reactive, dithiazolium salt. Prior to 1985, access to the 1,2,3-dithiazole scaffold was often cumbersome. However, the landscape changed dramatically when Rolf Appel and his colleagues reported a novel, single-step synthesis of this compound (1).[1][2] This compound, posthumously named Appel's Salt in honor of its principal discoverer, proved to be a watershed moment, providing a versatile and readily accessible precursor to a vast array of dithiazole derivatives and other complex heterocyclic systems.[1][3]

The importance of Appel's Salt lies in its unique structure: a five-membered aromatic cation featuring two adjacent sulfur atoms, a nitrogen atom, and two chlorine substituents. This arrangement renders the C5 position highly electrophilic and susceptible to nucleophilic attack, a feature that has been extensively exploited in organic synthesis.[2][4] The subsequent derivatives have demonstrated a wide spectrum of biological activities, including antifungal, herbicidal, antibacterial, antiviral, and even anticancer properties, making Appel's Salt a cornerstone reagent in medicinal chemistry and agrochemical research.[1][2][5]

The Genesis of Appel's Salt: Synthesis and Mechanism

The genius of Appel's discovery was the development of a straightforward and efficient synthesis from readily available starting materials. The compound is prepared through the reaction of chloroacetonitrile with disulfur dichloride (S₂Cl₂).[1][4]

Proposed Mechanism of Formation

The reaction is believed to proceed through a two-stage mechanism. The initial phase involves the in situ chlorination of the chloroacetonitrile α-carbon by disulfur dichloride. The resulting dichloroacetonitrile then undergoes a concerted cycloaddition with another molecule of disulfur dichloride, followed by the elimination of hydrogen chloride, to yield the stable aromatic dithiazolium cation.[6]

Caption: Proposed reaction pathway for the synthesis of Appel's Salt.

Standard Laboratory Protocol for Synthesis

This protocol is based on established literature procedures and provides a reliable method for the preparation of Appel's Salt.[7]

Materials:

-

Chloroacetonitrile (16.8 mL, 0.265 mol)

-

Disulfur dichloride (50 mL, 0.62 mol)

-

Dichloromethane (CH₂Cl₂, 50 mL)

-

Reaction flask equipped with a magnetic stirrer and a drying tube (CaCl₂)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a solution of chloroacetonitrile in dichloromethane (50 mL) at ambient temperature (ca. 20 °C), add the disulfur dichloride in one portion.

-

Agitate the mixture manually for a few seconds to ensure initial mixing. The reaction is exothermic and the color will darken.

-

Allow the mixture to stand at room temperature. A dark, crystalline precipitate will begin to form.

-

After 12 hours, separate the precipitate by filtration.

-

Wash the collected solid copiously with dry dichloromethane to remove any unreacted starting materials and soluble byproducts.

-

Dry the resulting pale yellow-green solid under vacuum to yield this compound. A typical yield is approximately 65%.

Self-Validation: The identity and purity of the synthesized Appel's Salt can be confirmed by its characteristic appearance, decomposition point, and its immediate reactivity in subsequent, well-established reactions (e.g., condensation with anilines).

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is paramount for its effective and safe use.

Physical Properties

Appel's Salt is a distinctive pale yellow-green crystalline solid.[4] It is characterized by its poor solubility in most common organic solvents, a property that facilitates its isolation from the reaction mixture.[4][6] The compound does not have a true melting point but decomposes at 172 °C.[1][4]

| Property | Value / Description | Reference |

| CAS Number | 75318-43-3 | [4] |

| Molecular Formula | C₂Cl₃NS₂ | [4] |

| Molecular Weight | 208.52 g/mol | [4] |

| Appearance | Pale yellow-green crystalline solid | [4] |

| Melting Point | 172 °C (decomposes) | [1][4] |

| Solubility | Poorly soluble in most organic solvents | [4][6] |

| Stability | Sensitive to water and other nucleophiles | [4] |

Crystal Structure

The definitive solid-state structure of Appel's Salt was determined by X-ray crystallography. This analysis confirmed the planar, aromatic nature of the 4,5-dichloro-1,2,3-dithiazol-1-ium cation.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | [8] |

| Space Group | P 2₁ 2₁ 2₁ | [8] |

| Unit Cell Dimensions | a = 5.9474 Å, b = 10.2280 Å, c = 10.9852 Å | [8] |

| Bond Length (S1–S2) | 2.034(2) Å | [9] |

The relatively short S-S bond length, when compared to its neutral derivatives, reflects significant charge delocalization within the ring, which contributes to its aromatic stability.[9]

Chemical Reactivity and Synthetic Utility

The synthetic power of Appel's Salt stems from the high electrophilicity of its C5 carbon atom, making it a prime target for a wide range of nucleophiles.

Reactions with N-Nucleophiles

One of the most common applications of Appel's Salt is its reaction with primary amines, particularly anilines. This reaction proceeds smoothly, typically in the presence of a non-nucleophilic base like pyridine, to afford N-aryl-4-chloro-5H-1,2,3-dithiazol-5-imines in excellent yields.[10]

Caption: General scheme for the reaction of Appel's Salt with anilines.

Reactions with C-Nucleophiles

Appel's Salt readily condenses with compounds containing active methylene groups, such as malononitrile or cyanoacetate derivatives. This reaction provides access to 4-chloro-5H-1,2,3-dithiazolylidenes, which are versatile intermediates for further functionalization.[2]

Experimental Protocol: Reaction with 2-(Phenylsulfonyl)acetonitrile [5]

-

Suspend Appel's Salt (104.3 mg, 0.50 mmol) in dichloromethane (2 mL).

-

Add 2-(phenylsulfonyl)acetonitrile (90.6 mg, 0.50 mmol) and stir the mixture at ~20 °C for 1 hour.

-

Add pyridine (81 μL, 1.00 mmol) as a base and continue stirring for an additional 2 hours.

-

Adsorb the reaction mixture onto silica gel and purify by column chromatography to isolate the dithiazole ylidene product.

Reactions with S- and O-Nucleophiles

The versatility of Appel's Salt extends to reactions with sulfur and oxygen nucleophiles. For instance, treatment with hydrogen sulfide yields the corresponding 4-chloro-5H-1,2,3-dithiazole-5-thione.[2] Similarly, various oxygen sources, including sodium nitrate, sulfoxides, or formic acid, can be used to synthesize 4-chloro-5H-1,2,3-dithiazol-5-one.[2]

Safety and Handling

As a highly reactive chemical, proper handling of Appel's Salt is essential.

-

Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It is also highly sensitive to moisture and will hydrolyze.

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.

Conclusion

The discovery of this compound by Appel and his team was a transformative event in heterocyclic chemistry. Its straightforward synthesis, coupled with its predictable and versatile reactivity, has established it as an indispensable tool for synthetic chemists. The ability to readily generate a diverse library of dithiazole derivatives has had a profound impact on the fields of medicinal chemistry and materials science. This guide has aimed to provide a comprehensive overview of this remarkable reagent, from its historical discovery to its practical application, empowering researchers to continue to build upon the foundational work of its discoverers.

References

-

Constantinides, I., Bazzi, F., Lawson, D. B., Koyioni, M., Manoli, M., Koutentis, P. A., & Bazzi, H. F. (2021). Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. Molecules, 26(19), 5917. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11095847, this compound. Retrieved from [Link]

-

Asquith, C. R. M., Kalogirou, A. S., & Oh, H. J. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 28(7), 3193. [Link]

-

Asquith, C. R. M., Kalogirou, A. S., & Oh, H. J. (2023). Synthesis of the 1,2,3-Dithiazole Scaffold. Encyclopedia.pub. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of this compound in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2009). The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides: A New Synthesis of N-Aryl-1,2,3-dithiazolimines. Molecules, 14(6), 2356–2362. [Link]

-

Wikipedia contributors. (n.d.). 4,5-Dichloro-1,2,3-dithiazolium chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Plakas, K., Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. Molbank, 2022(1), M1322. [Link]

-

DrugFuture. (n.d.). Appel's Salt. Retrieved from [Link]

-

Koutentis, P. A., & Rees, C. W. (2005). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346–359. [Link]

-

Koutentis, P. A., & Rees, C. W. (2005). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346–359. Available from [Link]

Sources

- 1. Buy this compound | 75318-43-3 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Appel's Salt [drugfuture.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]

- 7. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C2Cl3NS2 | CID 11095847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Appel's Salt: A Comprehensive Technical Guide to its Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides an in-depth exploration of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. It is a versatile and highly reactive organosulfur compound that has become an invaluable reagent in modern synthetic chemistry, particularly for the preparation of a wide array of sulfur-nitrogen containing heterocycles. This document will detail its synthesis, elucidate its unique molecular structure and bonding characteristics, and provide a thorough analysis of its chemical properties and reactivity. Furthermore, this guide will present key synthetic applications, complete with mechanistic insights and experimental considerations, tailored for researchers, scientists, and professionals in drug development.

Introduction

First reported by Appel et al. in 1985, 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) has emerged as a pivotal precursor for accessing the 1,2,3-dithiazole core in a single step.[1] The synthesis of Appel's salt catalyzed significant advancements in the field, enabling the generation of a multitude of 1,2,3-dithiazole derivatives and other heterocycles incorporating sulfur and nitrogen atoms.[1] The unique structure of this heterocyclic compound, featuring a dithiazole ring system, imparts specific reactivity that is leveraged in numerous organic transformations.[2] This guide aims to provide a comprehensive overview of Appel's salt, from its fundamental properties to its sophisticated applications in contemporary organic synthesis.

Physicochemical and Structural Properties

Appel's salt is a pale yellow-green crystalline solid.[3] It is generally insoluble in common organic solvents and is sensitive to moisture and other nucleophiles.[3]

| Property | Value |

| CAS Registry Number | 75318-43-3[3] |

| Molecular Formula | C₂Cl₃NS₂[3] |

| Molecular Weight | 208.52 g/mol [3] |

| Melting Point | 172°C (decomposes)[3] |

| Appearance | Pale yellow-green crystals[3] |

The molecular structure of Appel's salt consists of a 4,5-dichloro-1,2,3-dithiazolium cation and a chloride anion.[4] High-resolution X-ray diffraction studies have provided detailed insights into its bonding characteristics.[5] The bonding within the 1,2,3-dithiazolium ring is complex, with varying bond orders for the S-C, S-N, C-N, C-C, and S-S bonds.[5] Quantum crystallographic studies indicate that the S-C and S-N bonds are close to a sesquialteral type (bond order of 1.5), while the S-S bond has a lower bond order.[5] The endocyclic S1–S2 bond length is reported to be 2.034(2) Å, which is shorter than in related neutral 4-chloro-5H-1,2,3-dithiazoles, suggesting significant bond and charge delocalization to achieve greater aromaticity in the cation.[6]

Figure 1: Structure of Appel's Salt (4,5-dichloro-1,2,3-dithiazolium chloride).

Synthesis of Appel's Salt

Appel's salt is readily prepared from the reaction of chloroacetonitrile with disulfur dichloride (S₂Cl₂).[1][3][4] The reaction involves the chlorination of chloroacetonitrile, followed by a cycloaddition with disulfur dichloride.[4]

Experimental Protocol: Synthesis of Appel's Salt

-

Caution: This reaction should be performed in a well-ventilated fume hood, as the reactants and products are hazardous. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

To a stirred solution of chloroacetonitrile in a suitable inert solvent (e.g., dichloromethane), add disulfur dichloride dropwise at a controlled temperature (typically around 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The product, Appel's salt, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with the inert solvent, and dry under vacuum.

Figure 2: Synthetic scheme for the preparation of Appel's salt.

Chemical Reactivity and Mechanistic Pathways

The high reactivity of Appel's salt is a cornerstone of its synthetic utility. The dithiazolium cation is highly electrophilic, with the C5 position being the most reactive site for nucleophilic attack.[1]

Reactions with Nucleophiles

Appel's salt reacts with a wide range of nucleophiles, leading to the displacement of the chlorine atom at the C5 position.

-

Nitrogen Nucleophiles: Primary anilines react with Appel's salt in the presence of a base (e.g., pyridine) to yield N-aryl-5H-1,2,3-dithiazol-5-imines.[1] The reaction yield can be sensitive to the electronic properties of the aniline.[1] 5-Aminopyrazoles react with Appel's salt to form 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles.[7]

-

Oxygen Nucleophiles: Reaction with oxygen nucleophiles, such as sodium nitrate, sulfoxides, or formic acid, produces 4-chloro-5H-1,2,3-dithiazol-5-one.[1]

-

Sulfur Nucleophiles: Condensation with hydrogen sulfide affords 4-chloro-5H-1,2,3-dithiazole-5-thione.[1]

-

Carbon Nucleophiles: Active methylene compounds, such as acetonitrile derivatives, diketones, and ketoesters, condense with Appel's salt to give 4-chloro-5H-1,2,3-dithiazolylidenes.[1]

Ring-Opening and Rearrangement Reactions

The dithiazole ring in derivatives of Appel's salt can undergo nucleophilic attack at the sulfur atoms, leading to ring-opening and subsequent rearrangements. This reactivity has been exploited for the synthesis of various heterocyclic systems. The formation of disulfide intermediates is often involved in the conversion of starting imines into different heterocyclic systems, each containing a carbonitrile function that is latent in the dithiazole structure.[8]

Figure 3: Overview of the reactivity of Appel's salt with various nucleophiles.

Applications in Drug Development and Agrochemicals

The 1,2,3-dithiazole scaffold, readily accessible through Appel's salt, is of significant interest in medicinal chemistry and agrochemistry due to its diverse biological activities.[1] Derivatives of 1,2,3-dithiazole have demonstrated a broad range of pharmacological properties, including antifungal, herbicidal, antibacterial, anticancer, antiviral, and antifibrotic activities.[1][8]

The synthetic versatility of Appel's salt allows for the creation of libraries of novel heterocyclic compounds for screening in drug discovery and agrochemical development programs. Its ability to participate in diverse coupling and cyclization reactions makes it an attractive building block for medicinal chemists and materials scientists.[2]

Safety and Handling

Appel's salt is a hazardous substance and must be handled with care.

-

Hazards: It is harmful if swallowed or in contact with skin and is harmful to aquatic life.[9] It is sensitive to water and other nucleophiles.[3]

-

Precautions:

-

Work in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection.[9][10]

-

Avoid inhalation of dust.[9]

-

Wash skin thoroughly after handling.[9]

-

Store in a cool, dry, well-ventilated area in a securely closed container.[10]

-

-

First Aid:

Conclusion

Appel's salt is a powerful and versatile reagent in synthetic organic chemistry. Its straightforward synthesis, coupled with its high and predictable reactivity, has made it an indispensable tool for the construction of a wide range of sulfur-nitrogen heterocycles. The unique electronic and structural features of the 4,5-dichloro-1,2,3-dithiazolium cation provide a platform for diverse chemical transformations. For researchers in drug development and materials science, Appel's salt offers a gateway to novel molecular architectures with promising biological and physical properties. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

-

Asquith, C. R. M., et al. (2021). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 26(21), 6669. [Link]

-

ResearchGate. (n.d.). Synthesis of Appel salt and transformation to 4-chloro-5H-1,2,3-dithiazolylidenes 3. [Link]

-

DrugFuture. (2023). Appel's Salt. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthetic Versatility of Appel Salt (4,5-Dichloro-1,2,3-dithiazol-1-ium Chloride). [Link]

-

Wikipedia. (2023). 4,5-Dichloro-1,2,3-dithiazolium chloride. [Link]

-

Nemalyuhin, A. D., et al. (2022). Bonding features in Appel's salt from the orbital-free quantum crystallographic perspective. IUCrJ, 9(Pt 4), 433-444. [Link]

-

L'abbé, G., et al. (1995). Unusual behaviour of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) with 5-aminopyrazoles: a synthetic method of 1H-pyrazolo[3,4-d]thiazoles. Journal of the Chemical Society, Perkin Transactions 1, (19), 2379-2380. [Link]

-

Koutentis, P. A., et al. (2022). Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. Molecules, 27(15), 4991. [Link]

-

VelocityEHS. (2015). Safety with Salt – Sodium Chloride Safety Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Appel's Salt [drugfuture.com]

- 4. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unusual behaviour of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) with 5-aminopyrazoles: a synthetic method of 1H-pyrazolo[3,4-d]thiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ehs.com [ehs.com]

A Technical Guide to 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Appel's Salt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, commonly known as Appel's salt (CAS Number: 75318-43-3), is a pivotal and highly versatile reagent in modern organic and medicinal chemistry.[1][2] Since its synthesis by Appel and coworkers in 1985, this sulfur-nitrogen heterocycle has unlocked facile routes to a vast array of complex molecular architectures previously challenging to access.[3][4][5] Its unique electronic properties and predictable reactivity have established it as an indispensable tool for the synthesis of novel heterocyclic compounds, with significant implications for drug discovery and materials science. This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and applications of Appel's salt, offering both foundational knowledge and practical insights for its effective utilization in a research and development setting.

Introduction: The Advent of a Powerful Synthetic Tool

The 1,2,3-dithiazole core, a five-membered heterocycle containing two sulfur atoms and one nitrogen atom, is a scaffold of significant interest due to its wide range of biological activities, including antifungal, herbicidal, antibacterial, anticancer, and antiviral properties.[3][6][7] The synthesis of this compound, or Appel's salt, by Rolf Appel and his team in 1985 marked a turning point in the exploration of this chemical space.[3][5] This readily accessible precursor provided a single-step entry to the 1,2,3-dithiazole core, catalyzing a surge of research into its derivatives and their applications.[3][5] Appel's salt is a dark green, crystalline solid that is poorly soluble in many organic solvents.[8][9] Its structure, featuring a positively charged dithiazolium ring, renders it highly electrophilic and susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.[4][8] This guide will delve into the fundamental aspects of Appel's salt, from its preparation to its diverse chemical transformations, providing a comprehensive resource for chemists seeking to leverage its unique reactivity.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of Appel's salt is crucial for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 75318-43-3 | [10][11] |

| Molecular Formula | C₂Cl₃NS₂ | [1][10] |

| Molecular Weight | 208.52 g/mol | [1] |

| Appearance | Dark green solid | [8] |

| Melting Point | 172 °C (decomposition) | [8][11] |

| Solubility | Poorly soluble in organic solvents | [8] |

| Storage | Store under inert gas (nitrogen or argon), keep dry | [11] |

Stability and Degradation: A critical consideration when working with Appel's salt is its sensitivity to moisture.[3] In the presence of water, it undergoes degradation to yield elemental sulfur, dithiazole-5-thione, and dithiazol-5-one.[3][4][12] Therefore, all manipulations should be carried out under anhydrous conditions to ensure the integrity of the reagent and the success of subsequent reactions.

Synthesis of Appel's Salt

The preparation of this compound is a straightforward and well-established procedure, making it a readily accessible reagent in a standard organic synthesis laboratory.[3][5]

Synthetic Pathway

The most common and efficient synthesis involves the reaction of chloroacetonitrile with disulfur dichloride (S₂Cl₂).[3][4][5] The reaction proceeds via a cycloaddition mechanism.

Caption: Synthesis of Appel's Salt.

Experimental Protocol

Materials:

-

Chloroacetonitrile

-

Disulfur dichloride (S₂Cl₂)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a stirred solution of chloroacetonitrile in anhydrous dichloromethane at room temperature, add disulfur dichloride dropwise.

-

Stir the reaction mixture at room temperature for 18 hours.[4]

-

The resulting precipitate, Appel's salt, is collected by filtration, washed with anhydrous dichloromethane, and dried under vacuum.

Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and lachrymatory nature of the reagents.

Reactivity and Synthetic Applications

The synthetic versatility of Appel's salt stems from the high electrophilicity of the dithiazolium ring, particularly at the C5 position.[3][4] This allows for a wide range of reactions with various nucleophiles, leading to the formation of diverse heterocyclic structures.

Reactions with N-Nucleophiles

The reaction of Appel's salt with nitrogen-containing nucleophiles is a cornerstone of its application in heterocyclic synthesis.

Primary Anilines: Appel's salt readily condenses with primary anilines in the presence of a base, such as pyridine, to afford N-aryl-5H-1,2,3-dithiazol-5-imines in good yields.[3][13]

Caption: Synthesis of N-aryl-dithiazol-imines.

Heterocyclic Amines: The reactivity with heterocyclic amines, such as aminopyridines, can be influenced by the position of the amino group, with yields varying based on the nucleophilicity of the amine.[3]

Sulfimides: In an alternative, base-free method, N-aryl-S,S-dimethylsulfimides react with Appel's salt to produce N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines in excellent yields.[14][15]

Reactions with O- and S-Nucleophiles

Appel's salt also undergoes facile reactions with oxygen and sulfur nucleophiles.

-

Oxygen Nucleophiles: Reaction with sources of oxygen such as sodium nitrate (NaNO₃), sulfoxides, or formic acid yields 4-chloro-5H-1,2,3-dithiazol-5-one.[3][7] Furthermore, it can be used to generate esters from carboxylic acids and alcohols.[3][9]

-

Sulfur Nucleophiles: Condensation with hydrogen sulfide (H₂S) provides a straightforward route to 4-chloro-5H-1,2,3-dithiazole-5-thione.[3]

Reactions with Active Methylene Compounds

Active methylene compounds, including acetonitrile derivatives, diketones, and ketoesters, condense with Appel's salt to produce 4-chloro-5H-1,2,3-dithiazolylidenes.[3][4] These reactions significantly expand the synthetic utility of Appel's salt, providing access to a broad range of functionalized heterocycles.[6]

Experimental Protocol: Synthesis of (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile [6][16]

Materials:

-

This compound (Appel's salt)

-

2-(Phenylsulfonyl)acetonitrile

-

Pyridine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of Appel's salt (1 equiv.) in DCM, add 2-(phenylsulfonyl)acetonitrile (1 equiv.).

-

Stir the reaction mixture at approximately 20 °C for 1 hour.

-

Add pyridine (2 equiv.) dropwise to the mixture and continue stirring for an additional 2 hours.

-

Adsorb the reaction mixture onto silica gel and purify by column chromatography to yield the desired product.[6]

Role in Drug Discovery and Development

The unique chemical properties of Appel's salt make it a valuable intermediate in the synthesis of pharmaceutically active compounds.[1] Its ability to facilitate the construction of complex heterocyclic scaffolds is of particular importance in medicinal chemistry, where such structures often form the core of drug candidates.[2] The 1,2,3-dithiazole derivatives synthesized from Appel's salt have shown promise as antifungal, antibacterial, antiviral, and anticancer agents.[3][6] The high purity of commercially available Appel's salt is a critical factor in pharmaceutical synthesis, where impurities can compromise the efficacy and safety of the final drug product.[1]

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling Appel's salt.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves.

-

Ventilation: Handle in a well-ventilated fume hood.[17]

-

Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[17] In case of contact, wash the affected area thoroughly with water.[17]

-

Ingestion: If ingested, seek immediate medical attention.[17]

-

Incompatibilities: Keep away from reducing agents and combustible materials.[17]

Conclusion

This compound (Appel's salt) has firmly established itself as a powerful and versatile reagent in organic synthesis. Its straightforward preparation and predictable reactivity have enabled the synthesis of a vast array of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for researchers and scientists seeking to harness the full synthetic potential of this remarkable molecule. The continued exploration of the chemistry of Appel's salt is poised to lead to further innovations and breakthroughs in drug discovery and beyond.

References

-

The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. MDPI. Available at: [Link]

-

Synthesis of Appel salt and transformation to 4-chloro-5H-1,2,3-dithiazolylidenes 3. Available at: [Link]

-

4,5-Dichloro-1,2,3-Dithiazolium Chloride (Appel's Salt): Reactions With N-Nucleophiles. Available at: [Link]

-

Synthesis of the 1,2,3-Dithiazole Scaffold. Encyclopedia.pub. Available at: [Link]

-

The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. MDPI. Available at: [Link]

-

Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. National Institutes of Health. Available at: [Link]

-

The Role of this compound in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

4,5-Dichloro-1,2,3-dithiazolium chloride. Wikipedia. Available at: [Link]

-

Exploring the Synthetic Versatility of Appel Salt (this compound). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. MDPI. Available at: [Link]

-

The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with DMSO: an improved synthesis of 4-chloro-1,2,3-dithiazol-5H-one. ResearchGate. Available at: [Link]

-

The degradation of 4,5-dichloro-1,2,3-dithiazolium chloride in wet solvents. ResearchGate. Available at: [Link]

-

NROChemistry. Appel Reaction: Mechanism & Examples. Available at: [Link]

-

Reaction of Appel's salt 1 in various solvents (DCM, THF, MeCN). ResearchGate. Available at: [Link]

-

Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. Semantic Scholar. Available at: [Link]

-

The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides: A New Synthesis of N-Aryl-1,2,3-dithiazolimines. ResearchGate. Available at: [Link]

-

The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with sulfimides: a new synthesis of N-aryl-1,2,3-dithiazolimines. PubMed. Available at: [Link]

-

Benzo[3][4][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. Available at: [Link]

-

Dithiazolium. Wikipedia. Available at: [Link]

- Chapter 2: Synthesis, Properties, and Therapeutic Applications of Dithiazoles. Books.

-

Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 75318-43-3 [smolecule.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]

- 9. 4,5-Dichloro-1,2,3-dithiazolium chloride | 75318-43-3 [chemicalbook.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. 4,5-Dichloro-1,2,3-dithiazolium chloride CAS#: 75318-43-3 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with sulfimides: a new synthesis of N-aryl-1,2,3-dithiazolimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Electrophilic Nature of the 4,5-Dichloro-1,2,3-dithiazolium Cation (Appel's Salt)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4,5-dichloro-1,2,3-dithiazolium cation, commonly known as Appel's salt, is a highly reactive and versatile electrophilic reagent that has become indispensable in heterocyclic chemistry. First reported by Appel et al. in 1985, this compound serves as a powerful building block for the synthesis of a wide array of sulfur-nitrogen-containing heterocycles.[1][2] Its remarkable electrophilicity, centered at the C5 position, allows for facile reactions with a broad spectrum of nucleophiles. This guide provides an in-depth exploration of the electronic structure that governs this reactivity, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in modern organic synthesis, offering field-proven insights for professionals in research and drug development.

Introduction: The Advent of a Powerful Synthetic Tool

The field of monocyclic 1,2,3-dithiazoles was significantly advanced by the discovery of 4,5-dichloro-1,2,3-dithiazolium chloride (1 ), or Appel's salt.[2] This five-membered aromatic heterocycle, containing two sulfur atoms and one nitrogen atom, is a stable yet highly electrophilic cation.[3][4] The synthesis of Appel's salt provided a straightforward, single-step entry into the 1,2,3-dithiazole core, acting as a catalyst for the development of numerous derivatives and other heterocyclic systems.[1][2] Its utility stems from the high reactivity of the C5 position towards nucleophilic attack, enabling the displacement of one of the chloro substituents and the subsequent construction of more complex molecular architectures.[5] This unique reactivity profile has established Appel's salt as a cornerstone reagent for chemists exploring novel bioactive scaffolds and functional materials.[6]

Synthesis and Physicochemical Properties

Appel's salt is a dark green solid that is poorly soluble in many common organic solvents and is sensitive to moisture.[1][3] Its stability is enhanced under anhydrous conditions. The most common counter-ion is chloride, though perchlorate salts have also been prepared to increase stability for more detailed characterization.[1][5]

Standard Synthesis Protocol

The preparation of 4,5-dichloro-1,2,3-dithiazolium chloride (1 ) is readily achieved through the reaction of chloroacetonitrile with disulfur dichloride (S₂Cl₂).[1][5] The mechanism involves the initial chlorination of the acetonitrile followed by a cycloaddition with S₂Cl₂.[3]

Experimental Protocol: Synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride (1a) [5]

-

To chloroacetonitrile (1.0 eq) at approximately 20°C, add disulfur dichloride (approx. 1.2 eq).

-

Agitate the mixture manually for several seconds to ensure mixing.

-

Allow the reaction mixture to stand for 12 hours. During this time, a black precipitate will form.

-

Separate the precipitate by filtration.

-

Wash the solid copiously with dichloromethane (CH₂Cl₂) to remove any unreacted starting materials and impurities.

-

The resulting solid is 4,5-dichloro-1,2,3-dithiazolium chloride (1a ), obtained in approximately 65% yield.[5] The product should be stored under anhydrous conditions.

The Core of Reactivity: Electronic Structure and Electrophilicity

The 4,5-dichloro-1,2,3-dithiazolium cation is an aromatic system containing 6π-electrons, which contributes to its relative stability.[4] However, the distribution of charge and the nature of the frontier molecular orbitals render the ring highly electrophilic.

Causality of Electrophilicity:

-

Cationic Charge: The overall positive charge of the ring system strongly attracts nucleophiles. X-ray crystal structures confirm that this positive charge is delocalized, primarily associated with the sulfur atoms.[5]

-

Polarity of Bonds: The bonds within the ring (S-N, C-N, S-C) are polarized due to differences in electronegativity, creating electrophilic centers.[7]

-

Orbital Contributions: Computational studies and experimental evidence consistently identify the C5 carbon as the most electrophilic site and the primary point of nucleophilic attack.[1][2] This is a consequence of the Lowest Unoccupied Molecular Orbital (LUMO) having a large coefficient on the C5 atom, making it the most susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of a nucleophile.

-

Leaving Group: The chloride atom at the C5 position is an excellent leaving group, facilitating nucleophilic substitution reactions.[5]

Quantum-chemical calculations of bond orders reveal that in the dithiazolium cation, the S-C and S-N bonds are significantly stronger than in corresponding neutral dithiazoles, indicating substantial electron delocalization within the cationic ring.[8] This electronic structure concentrates the electrophilic character at the ring carbons, particularly C5.

Reactions with Nucleophiles: A Versatile Synthetic Platform

The high electrophilicity of Appel's salt allows it to react with a diverse range of nucleophiles. The general reaction pathway involves the attack of the nucleophile at the C5 position, leading to the displacement of the C5-chloro substituent.

Reactions with Carbon Nucleophiles

Appel's salt readily condenses with compounds containing active methylene groups, such as acetonitrile derivatives, diketones, and ketoesters, in the presence of a base to yield 4-chloro-5H-1,2,3-dithiazolylidenes.[1][2]

Experimental Protocol: Reaction with 2-(Phenylsulfonyl)acetonitrile [6][9]

-

Prepare a stirred suspension of 4,5-dichloro-1,2,3-dithiazolium chloride (1 ) (1.0 eq) in dichloromethane (DCM).

-

Add 2-(phenylsulfonyl)acetonitrile (1.0 eq) to the suspension and stir the mixture at ~20°C for 1 hour.

-

Add pyridine (2.0 eq) to the reaction mixture and continue stirring for an additional 2 hours.

-

Adsorb the mixture onto silica gel and purify by column chromatography.

-

This procedure yields two main products: (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile (23% yield) and S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate (19% yield).[6][9] The formation of the isothiazole product occurs via a mechanistically interesting rearrangement involving thiophilic attack of chloride on the initially formed dithiazole.[6]

Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

Appel's salt serves as a precursor to a variety of 5-substituted dithiazoles through reactions with heteroatomic nucleophiles. The outcomes are generally high-yielding and predictable.

| Nucleophile Source | Reagent Example | Product Type | Typical Yield (%) | Reference |

| Nitrogen | Primary Arylamines | N-Aryl-dithiazol-5-imines | 84 - 94% | [10] |

| Oxygen | Sodium Nitrite (NaNO₂) | 4-Chloro-5H-1,2,3-dithiazol-5-one | Good | [2] |

| Oxygen | Carboxylic Acids / Alcohols | Esters | Medium to Good | [1][2] |

| Sulfur | Hydrogen Sulfide (H₂S) | 4-Chloro-5H-1,2,3-dithiazole-5-thione | 69% | [2] |

These reactions underscore the reliability of Appel's salt in generating functionalized heterocyclic systems. The choice of nucleophile dictates the functionality installed at the C5 position, making it a highly modular synthetic strategy.

Applications in the Synthesis of Complex Heterocycles

The electrophilicity of the 4,5-dichloro-1,2,3-dithiazolium cation is not merely a subject of academic interest; it is a workhorse in synthetic chemistry. The derivatives formed from its reactions often serve as intermediates for more complex structures.

-

Ring Transformation Reactions: The 1,2,3-dithiazole ring can undergo transformations into other heterocyclic systems. For example, treatment of 5H-1,2,3-dithiazoles with primary amines can lead to the formation of 1,2,5-thiadiazoles via a mechanism involving nucleophilic addition at C5, ring-opening, and subsequent ring-closing with the loss of hydrogen sulfide.[1][2]

-

Precursors to Bioactive Molecules: The 1,2,3-dithiazole scaffold itself is found in molecules with a range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][6] Appel's salt provides a direct and efficient route to access this privileged scaffold.

Conclusion and Future Outlook

The 4,5-dichloro-1,2,3-dithiazolium cation is a reagent of profound importance in synthetic organic chemistry. Its well-defined electrophilic character, centered at the C5 position, provides a reliable and versatile platform for the synthesis of functionalized 1,2,3-dithiazoles and their subsequent transformation into other valuable heterocyclic systems. The straightforward synthesis of Appel's salt and the predictability of its reactions ensure its continued use in both academic research and industrial applications, particularly in the discovery of new pharmaceuticals and materials. Future research will likely focus on expanding the scope of its reactions with novel nucleophiles, developing enantioselective transformations, and further exploring the biological activities of the resulting sulfur-nitrogen heterocycles.

References

-

Synthesis of the 1,2,3-Dithiazole Scaffold. (2023). Encyclopedia.pub. Available at: [Link]

-

Kalogirou, A. S., Oh, H. J., & Asquith, C. R. M. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 28(7), 3193. Available at: [Link]

-

Wikipedia. (n.d.). 4,5-Dichloro-1,2,3-dithiazolium chloride. Retrieved from [Link]

-

Brooke, G. M., et al. (2005). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(1), 346-361. Available at: [Link]

-

Kourtellaris, A., Manoli, M., & Koutentis, P. A. (2022). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. Molbank, 2022(1), M1322. Available at: [Link]

-

Cuadro, A. M., & Alvarez-Buila, J. (1994). 4,5-Dichloro-1,2,3-Dithiazolium Chloride (Appel's Salt): Reactions With N-Nucleophiles. Tetrahedron. Available at: [Link]

-

The synthesis and reactivity of some 1,2,3,5 - and 1,3,2,4-dithiadiazolium salts. (2012). University of Calgary. Available at: [Link]

-

Wikipedia. (n.d.). Dithiazolium. Retrieved from [Link]

-

Asquith, C. R. M., et al. (2022). Benzo[1][2][3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Molecules, 27(21), 7467. Available at: [Link]

-

Kourtellaris, A., Manoli, M., & Koutentis, P. A. (2022). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. Semantic Scholar. Available at: [Link]

-

The degradation of 4,5-dichloro-1,2,3-dithiazolium chloride in wet solvents. (2015). ResearchGate. Available at: [Link]

-

Predicted bond orders for (a) 4,5-dichloro[1][2][3]dithiazol-2-ium cation... (2020). ResearchGate. Available at: [Link]

-

Constantinou, C., et al. (2021). Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. PMC - PubMed Central. Available at: [Link]

-

Constantinou, C., et al. (2021). Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. Semantic Scholar. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2009). The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides: A New Synthesis of N-Aryl-1,2,3-dithiazolimines. Molecules, 14(7), 2355-2362. Available at: [Link]

Sources

- 1. Synthesis of the 1,2,3-Dithiazole Scaffold | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]

- 4. Dithiazolium - Wikipedia [en.wikipedia.org]

- 5. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides: A New Synthesis of N-Aryl-1,2,3-dithiazolimines [mdpi.com]

The Unveiling of a Versatile Heterocycle: A Technical Guide to the Mechanism of Appel's Salt Reactions with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the chemistry of 4,5-dichloro-1,2,3-dithiazolium chloride, famously known as Appel's salt. Often mistaken for the reagents of the classic Appel reaction for converting alcohols to alkyl halides, Appel's salt is a unique and highly reactive heterocyclic compound with a rich and versatile reaction profile, particularly with nucleophiles. This document will elucidate the core mechanistic principles governing these transformations, offering field-proven insights for researchers in organic synthesis and drug discovery. We will dissect the nuanced reactivity of Appel's salt with a range of nucleophiles, supported by detailed mechanistic diagrams and a representative experimental protocol. The ultimate aim is to equip scientists with the foundational knowledge required to harness the synthetic potential of this powerful reagent in the development of novel molecular entities.

Introduction: Distinguishing Appel's Salt from the Appel Reaction

In the landscape of organic chemistry, the name "Appel" is associated with two distinct, yet important, concepts. The Appel reaction is a well-established method for the conversion of primary and secondary alcohols to the corresponding alkyl halides using a combination of triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄).[1][2] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3]

In contrast, Appel's salt is the compound 4,5-dichloro-1,2,3-dithiazolium chloride, a pale yellow-green crystalline solid.[4] First reported by Appel and his colleagues in 1985, this five-membered heterocyclic salt is a potent electrophile and serves as a versatile synthon for the construction of a variety of sulfur- and nitrogen-containing heterocycles.[5][6] Its synthetic utility lies in the high reactivity of the C5 position towards nucleophilic attack.[6] This guide will focus exclusively on the reactions and mechanisms of Appel's salt.

Key Properties of Appel's Salt:

| Property | Description |

| Chemical Name | 4,5-dichloro-1,2,3-dithiazolium chloride |

| CAS Number | 75318-43-3 |

| Molecular Formula | C₂Cl₃NS₂ |

| Molecular Weight | 208.52 g/mol |

| Appearance | Pale yellow-green crystals |

| Solubility | Insoluble in most common organic solvents |

| Stability | Sensitive to moisture and other nucleophiles |

The Heart of the Matter: The Electrophilic Nature of Appel's Salt

The reactivity of Appel's salt is dominated by the highly electrophilic nature of the carbon atom at the 5-position (C5) of the dithiazolium ring. This electrophilicity arises from the positive charge on the aromatic dithiazolium ring and the presence of two electronegative chlorine atoms. The C5 position is particularly susceptible to nucleophilic attack due to the adjacent sulfur atom and the good leaving group ability of the chloride ion at this position.[6]

The general mechanism of reaction with a nucleophile can be conceptualized as an initial attack at C5, leading to a neutral intermediate which can then undergo further transformations.

Reactions with N-Nucleophiles: A Gateway to Diverse Heterocycles

The reactions of Appel's salt with nitrogen-based nucleophiles, particularly primary amines, are among the most extensively studied and utilized transformations of this reagent. These reactions provide a facile route to N-aryl-5H-1,2,3-dithiazol-5-imines, which are valuable precursors to a wide range of biologically active compounds, including antifungal, antibacterial, and anticancer agents.[5][7]

Mechanism with Primary Amines

The reaction of Appel's salt with a primary amine, typically an aniline, proceeds in the presence of a non-nucleophilic base such as pyridine.[6] The base is crucial for deprotonating the intermediate adduct.

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic C5 carbon of Appel's salt. This results in the formation of a tetrahedral intermediate.

Step 2: Elimination of HCl

The intermediate then eliminates a molecule of hydrogen chloride. The chloride is lost from the C5 position, and a proton is removed from the nitrogen atom, facilitated by the base (e.g., pyridine).

Step 3: Second Elimination of HCl

A second molecule of HCl is then eliminated. The base assists in the removal of a proton from the nitrogen, leading to the formation of the final N-aryl-5H-1,2,3-dithiazol-5-imine product.

Caption: General mechanism of Appel's salt with a primary amine.

The choice of base and reaction conditions can significantly influence the yield and purity of the product. Pyridine is a common choice as it is a sufficiently strong base to facilitate the deprotonation steps without acting as a competing nucleophile.

Reactions with O- and S-Nucleophiles

Appel's salt also reacts readily with oxygen and sulfur nucleophiles, providing access to other important classes of 1,2,3-dithiazole derivatives.

Mechanism with Alcohols and Thiols

The reaction with alcohols and thiols follows a similar initial pathway to that of amines, involving nucleophilic attack at the C5 position.

Caption: General mechanism with alcohols and thiols.

The reaction with hydrogen sulfide (H₂S) leads to the formation of 4-chloro-5H-1,2,3-dithiazole-5-thione.[6] Similarly, oxygen nucleophiles such as water, nitrates, or sulfoxides can provide the corresponding 4-chloro-5H-1,2,3-dithiazol-5-one.[6]

Reactions with Carbon Nucleophiles: C-C Bond Formation

Appel's salt can also react with carbon-based nucleophiles, particularly active methylene compounds, to form new carbon-carbon bonds. This reaction opens up avenues for the synthesis of more complex and functionalized dithiazole derivatives.

The reaction typically proceeds via the deprotonation of the active methylene compound by a base to generate a carbanion, which then acts as the nucleophile.

Caption: General mechanism with active methylene compounds.

The ANRORC Mechanism: Substitution at the C4 Position

While the C5 position is the primary site of nucleophilic attack, the less reactive C4 chlorine can also be substituted, often through a more complex mechanism known as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure).[6] This pathway is particularly relevant for the reactions of neutral 5H-1,2,3-dithiazole derivatives.

The ANRORC mechanism involves the following key steps:

-

Addition of the Nucleophile: The nucleophile attacks one of the sulfur atoms (typically S2) of the dithiazole ring.

-

Ring Opening: This initial attack leads to the opening of the dithiazole ring, forming a disulfide intermediate.

-

Ring Closure: Subsequent intramolecular reactions, often involving another nucleophilic attack, lead to the formation of a new heterocyclic ring with the concomitant expulsion of a leaving group.

This mechanism allows for the formal substitution of the C4-chloro substituent and can lead to various ring transformation products.

Experimental Protocol: Synthesis of a Representative N-Aryl-5H-1,2,3-dithiazol-5-imine

The following protocol provides a detailed, step-by-step methodology for the synthesis of N-(4-nitrophenyl)-4-chloro-5H-1,2,3-dithiazol-5-imine, a common derivative prepared from Appel's salt.

Materials:

-

Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride)

-

4-Nitroaniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred suspension of Appel's salt (1.0 g, 4.8 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add 4-nitroaniline (0.66 g, 4.8 mmol) in one portion.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (0.76 mL, 9.6 mmol) dropwise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion of the reaction, pour the mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(4-nitrophenyl)-4-chloro-5H-1,2,3-dithiazol-5-imine as a solid.

Self-Validation: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of the target compound.

Applications in Drug Development

The 1,2,3-dithiazole scaffold, readily accessible through Appel's salt chemistry, is considered an "underappreciated" yet promising pharmacophore in medicinal chemistry.[5][6] Derivatives have demonstrated a broad spectrum of biological activities, making them attractive targets for drug discovery programs.

Reported Biological Activities of 1,2,3-Dithiazole Derivatives:

-

Antifungal and Herbicidal: The earliest reported activities for this class of compounds.[6]

-

Antibacterial: Active against a range of both Gram-positive and Gram-negative bacteria.[5]

-

Anticancer: Some derivatives have shown promising antitumor properties.[8]

-

Antiviral and Antifibrotic: Emerging areas of investigation for this scaffold.[7]

The synthetic accessibility and the ease of diversification of the 1,2,3-dithiazole core using Appel's salt make it a valuable platform for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

Appel's salt stands as a powerful and versatile reagent in the synthetic organic chemist's toolbox. Its unique reactivity, centered on the electrophilic C5 position of the 1,2,3-dithiazolium ring, provides a direct and efficient entry point to a diverse array of sulfur- and nitrogen-containing heterocycles. A thorough understanding of the underlying reaction mechanisms, including both direct nucleophilic substitution and the more intricate ANRORC pathway, is paramount for effectively harnessing the synthetic potential of this reagent. For researchers and professionals in drug development, the 1,2,3-dithiazole scaffold, made readily accessible by Appel's salt, represents a promising and relatively underexplored area of chemical space with significant therapeutic potential. As the demand for novel molecular entities continues to grow, a deep appreciation for the chemistry of reagents like Appel's salt will undoubtedly fuel future innovation in both academic and industrial research.

References

- The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3193]

- The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3193]

- Appel's Salt. DrugFuture. [URL: https://www.drugfuture.

- Appel's Salt. DrugFuture. [URL: https://www.drugfuture.

- Appel Reaction: Mechanism & Examples. NROChemistry. [URL: https://nrochemistry.com/appel-reaction/]

- Appel reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Appel_reaction]

- Appel Reaction. J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/reaction/1]

- Appel Reaction. Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-2/2014/03/appel-reaction.html]

- Appel Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/appel-reaction.shtm]

- The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with sulfimides: a new synthesis of N-aryl-1,2,3-dithiazolimines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19633609/]

- The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides: A New Synthesis of N-Aryl-1,2,3-dithiazolimines. ResearchGate. [URL: https://www.researchgate.net/publication/26685860_The_Reaction_of_45-Dichloro-123-dithiazolium_Chloride_with_Sulfimides_A_New_Synthesis_of_N-Aryl-123-dithiazolimines]

-

Benzo[5][6][9]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3977]

- Reaction of Appel's salt 1 in various solvents (DCM, THF, MeCN). ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-Appels-salt-1-in-various-solvents-DCM-THF-MeCN_fig3_265885234]

- Table 1. Reaction of Appel salt 4 (2.18 mmol) with aminopyridines (2.18...). ResearchGate. [URL: https://www.researchgate.

- Electron Pushing in Organic Chemistry. University of Wisconsin-Madison. [URL: https://www.organicchemistry.com/mechanisms/electron-pushing/]

- Reactions of Thiols. Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-thiols/]

- The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37049953/]

- Salt Selection in Drug Development. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/salt-selection-drug-development]

- 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt). ResearchGate. [URL: https://www.researchgate.net/publication/259648943_45-Dichloro-123-dithiazolium_chloride_Appel's_salt]

- Fused 1,2,3-Dithiazoles: Convenient Synthesis, Structural Characterization, and Electrochemical Properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27153100/]

- Unusual behaviour of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) with 5-aminopyrazoles: a synthetic method of 1H-pyrazolo[3,4-d]thiazoles. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1995/p1/p19950002379]

- Mechanism Monday #11: Electron Pushing Simplified!. YouTube. [URL: https://www.youtube.

- Reactions and Mechanisms. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reactions/]

- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. [URL: https://www.mdpi.com/1422-0067/23/3/1234]

- Photo-triggered C-arylation of active-methylene compounds with diazonium salts via an electron donor–acceptor (EDA) complex. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc04567a]

- Identifying reactive intermediates by mass spectrometry. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cs/c8cs00263k]

- 23.2. Preparation of Amines. Organic Chemistry II - Lumen Learning. [URL: https://courses.lumenlearning.

- How to check electron pushing in mechanisms?. Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/w3s5c7/how_to_check_electron_pushing_in_mechanisms/]

- Spectroscopic and Kinetic Characterization of Peroxidase-Like π-Cation Radical Pinch-Porphyrin-Iron(III) Reaction Intermediate Models of Peroxidase Enzymes. MDPI. [URL: https://www.mdpi.com/1422-0067/16/11/26012]

- Thiols And Thioethers. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/]

- The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18007305/]

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Appel Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's Salt)

Abstract: This technical guide provides a comprehensive examination of the core physical properties of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. A valuable and highly reactive synthon in heterocyclic chemistry, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document consolidates data on its molecular structure, crystallography, spectroscopic behavior, thermal stability, and solubility, offering field-proven insights into the causality behind experimental observations and analytical methodologies.

Introduction: The Significance of Appel's Salt

First reported in 1985 by Appel et al., 4,5-dichloro-1,2,3-dithiazolium chloride (1) is an organosulfur compound that has become an indispensable reagent.[1][2] Its importance lies in the high electrophilicity of its dithiazolium cation, particularly at the C5 position, which is highly susceptible to nucleophilic substitution.[1][3] This reactivity allows for its use as a versatile precursor in the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles, some of which exhibit promising biological activities.[2][4]

Given its utility, a precise understanding of its physical properties is not merely academic; it is a practical necessity for ensuring reaction efficiency, safety, and reproducibility. This guide serves as a central repository of this critical information for researchers, chemists, and drug development professionals.

Molecular and Structural Properties

The foundational characteristics of a chemical compound are its composition and three-dimensional structure. For Appel's salt, these have been well-established, primarily through X-ray crystallography.

Chemical Identity

Appel's salt is an ionic compound consisting of a 4,5-dichloro-1,2,3-dithiazolium cation and a chloride anion.[5][6] Its fundamental properties are summarized in Table 1.

Table 1: Core Chemical Identity of Appel's Salt

| Property | Value | Source(s) |

|---|---|---|

| Systematic Name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | [3] |

| Common Name | Appel's Salt | [3][5] |

| CAS Number | 75318-43-3 | [3] |

| Molecular Formula | C₂Cl₃NS₂ | [3][5] |

| Molecular Weight | 208.52 g/mol | [3] |

| Percent Composition | C: 11.52%, Cl: 51.01%, N: 6.72%, S: 30.75% | [3] |

| Appearance | Pale yellow-green to dark green solid/crystals |[3][5] |

Crystal Structure Analysis

The definitive structure of Appel's salt in the solid state has been elucidated by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, revealing bond lengths, angles, and the overall packing of ions in the crystal lattice.

The salt crystallizes in the orthorhombic space group P2₁2₁2₁, with one ion pair in the asymmetric unit cell. The dithiazolium cation, [C₂Cl₂NS₂]⁺, is planar. The crystal packing is stabilized by a network of noncovalent interactions, including Cl···Cl, S···S, Cl···S, and N···Cl contacts, resulting in a dense structure with a packing index of 72.9%.

Table 2: Key Crystallographic Data for Appel's Salt

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| S-S Bond Length | 2.034(2) Å |

| Cation Geometry | Planar |

| Key Interactions | Noncovalent halogen and chalcogen bonding |

Data synthesized from available literature.

The planarity and bond lengths within the heterocyclic ring suggest significant electron delocalization, which contributes to its stability and reactivity.

Characterization Protocol: X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for confirming the structure of Appel's salt.

-

Crystal Growth: Suitable single crystals can often be grown directly from the reaction mixture or by slow cooling of a solution in a suitable, non-reactive solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer in an automated diffractometer. The crystal is cooled (typically to ~100 K) and irradiated with a monochromatic X-ray beam.

-

Data Processing: The diffraction pattern (intensities and positions of spots) is recorded by a detector. This data is then processed to determine the unit cell dimensions and space group.

-

Structure Solution & Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic structure.

Conclusion

Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) is a solid with a well-defined crystalline structure, characterized by its thermal decomposition at 172 °C and general insolubility in organic solvents. Its high reactivity towards water and other nucleophiles, while being the source of its synthetic utility, presents challenges for certain analytical techniques like solution-phase NMR. These challenges are overcome through logical chemical derivatization, demonstrating a key principle of applied chemical science. The data and protocols presented in this guide provide a robust foundation for professionals utilizing this powerful reagent, enabling more effective and informed application in the synthesis of novel chemical entities.

References

- Appel, R., Janssen, H., Siray, M., & Knoch, F. (1985). Synthese und Reaktionen des 4,5-Dichlor-1,2,3-dithiazolium-chlorids. Chemische Berichte, 118(4), 1632-1643.

-

Koutentis, P. A., & Kourtellaris, A. (2022). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. Molbank, 2022(1), M1322. [Link]

-

DrugFuture. (n.d.). Appel's Salt. Chemical Index Database. Retrieved January 5, 2026, from [Link]

-

Plater, M. J., Rees, C. W., & Torroba, T. (2005). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346–363. [Link]

- Kalogirou, A. S., Constantinides, C. P., & Koutentis, P. A. (2021). The degradation of 4,5-dichloro-1,2,3-dithiazolium chloride in wet solvents. RSC Advances, 11(45), 28235-28242.

- Constantinides, C. P., et al. (2023). Unified Picture of Interatomic Interactions, Structures, and Chemical Reactions by Means of Electrostatic and Kinetic Force Density Fields: Appel's Salt and Its Ion Pairs. Crystal Growth & Design, 23(4), 2855–2868.

-

Wikipedia contributors. (n.d.). 4,5-Dichloro-1,2,3-dithiazolium chloride. Wikipedia. Retrieved January 5, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthetic Versatility of Appel Salt. Retrieved January 5, 2026, from [Link]

- Cuadro, A. M., & Alvarez-Builla, J. (1994). 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's Salt): Reactions with N-Nucleophiles. Tetrahedron, 50(33), 10037-10046.

-

L'abbé, G., D'hooge, B., & Dehaen, W. (1995). Unusual behaviour of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) with 5-aminopyrazoles: a synthetic method of 1H-pyrazolo[3,4-d]thiazoles. Journal of the Chemical Society, Perkin Transactions 1, (19), 2379-2380. [Link]

-

Plater, M. J., Rees, C. W., & Torroba, T. (2005). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346–363. [Link]

-

ResearchGate. (n.d.). 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt). Retrieved January 5, 2026, from [Link]

-

Koutentis, P. A. (2023). Synthesis of the 1,2,3-Dithiazole Scaffold. Encyclopedia. [Link]

-

ResearchGate. (2021). The degradation of 4,5-dichloro-1,2,3-dithiazolium chloride in wet solvents. Retrieved January 5, 2026, from [Link]

Sources

- 1. Buy this compound | 75318-43-3 [smolecule.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 4,5-Dichloro-1,2,3-dithiazolium chloride(75318-43-3) 13C NMR [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]

- 6. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]